N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrrolizine ring, with various functional groups attached, including a chloro, methoxy, and fluoro group. The presence of these groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C22H21ClFN3O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(2R,3S,8R)-N-(5-chloro-2-methoxyphenyl)-5'-fluoro-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide |
InChI |
InChI=1S/C22H21ClFN3O3/c1-30-19-7-4-12(23)9-18(19)25-20(28)16-11-14-3-2-8-27(14)22(16)15-10-13(24)5-6-17(15)26-21(22)29/h4-7,9-10,14,16H,2-3,8,11H2,1H3,(H,25,28)(H,26,29)/t14-,16+,22-/m1/s1 |
InChI Key |
IYERFPXIFJOEGP-WEBUEUPWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2C[C@H]3CCCN3[C@]24C5=C(C=CC(=C5)F)NC4=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC3CCCN3C24C5=C(C=CC(=C5)F)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of isatins with amino acids through azomethine ylides, followed by cyclization to form the spiro linkage . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like proline or thioproline to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, each exhibiting distinct chemical and biological properties.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: It serves as a probe for studying biological processes involving spiro compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s spiro structure allows it to interact with multiple targets simultaneously, enhancing its overall efficacy.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide can be compared with other similar spiro compounds, such as:
Spiroindole derivatives: These compounds share the spiro linkage with an indole ring and exhibit similar biological activities.
Spirooxindole derivatives: These compounds have a spiro linkage with an oxindole ring and are known for their anticancer and antimicrobial properties.
Spiro[pyrrolidine-3,3’-oxindole] derivatives: These compounds feature a spiro linkage between a pyrrolidine and an oxindole ring and are used in drug design and development.
The uniqueness of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide lies in its specific functional groups and the combination of an indole and pyrrolizine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
